1-Oxazol-4-yl-cyclopropylamine

Epigenetics Histone Demethylase KDM1A/LSD1

1-Oxazol-4-yl-cyclopropylamine (CAS 1159733-51-3) is a heterocyclic primary amine building block with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. Its structure features a cyclopropylamine moiety directly attached at the 4-position of an oxazole ring.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1159733-51-3
Cat. No. B7904696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxazol-4-yl-cyclopropylamine
CAS1159733-51-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC1(C2=COC=N2)N
InChIInChI=1S/C6H8N2O/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2
InChIKeyWNVGHPMPARPTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxazol-4-yl-cyclopropylamine (CAS 1159733-51-3) – Structural & Physicochemical Baseline for Procurement


1-Oxazol-4-yl-cyclopropylamine (CAS 1159733-51-3) is a heterocyclic primary amine building block with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol [1]. Its structure features a cyclopropylamine moiety directly attached at the 4-position of an oxazole ring . Unlike many cyclopropylamine derivatives that are N-substituted or linked via a methylene spacer, the direct C–C bond between the cyclopropane and the oxazole in this compound creates a distinct spatial and electronic environment . The compound is primarily supplied as a research intermediate with a typical purity specification of 95% .

Why Generic Substitution of 1-Oxazol-4-yl-cyclopropylamine with Close Analogs Carries Scientific Risk


Substituting 1-Oxazol-4-yl-cyclopropylamine with a close analog like 1-Oxazol-2-yl-cyclopropylamine or N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine is not scientifically trivial. The position of the amine-bearing cyclopropane on the oxazole ring (4- vs. 2- vs. 5-yl) alters the vector and geometry of the key amine group, which is critical for target engagement [1]. Furthermore, the direct attachment of the cyclopropane to the heterocycle, as opposed to a methylene-spaced linkage, impacts the conformational rigidity and metabolic stability of final derivatives, a feature that has been leveraged in the design of irreversible histone demethylase KDM1A inhibitors where cyclopropylamine acts as a warhead [2]. Using an N-methyl or spacer-linked analog introduces additional rotatable bonds and alters the amine's pKa and steric environment, potentially compromising both potency and selectivity in a structure-activity relationship (SAR) program.

1-Oxazol-4-yl-cyclopropylamine: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Attachment as a Determinant of Inhibitor-Warhead Geometry in KDM1A

The class of 1-substituted cyclopropylamines, to which 1-Oxazol-4-yl-cyclopropylamine belongs, has been established as a novel class of irreversible KDM1A inhibitors. The direct attachment of the cyclopropylamine to a ring system is a prerequisite for mechanism-based inhibition. In a study by Vianello et al., a focused library of compounds with aryl and heteroaryl substituents directly on the cyclopropylamine core showed increasing selectivity for KDM1A over MAO A and MAO B with bulkier substituents [1]. While a specific KDM1A IC50 for 1-Oxazol-4-yl-cyclopropylamine is not publicly disclosed, the oxazol-4-yl regioisomer offers a distinct exit vector compared to the oxazol-2-yl and oxazol-5-yl analogs, allowing access to different chemical space in lead optimization [2].

Epigenetics Histone Demethylase KDM1A/LSD1

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The computed physicochemical properties of 1-Oxazol-4-yl-cyclopropylamine differentiate it from its closest analogs. The compound has a Topological Polar Surface Area (TPSA) of 52.1 Ų, a hydrogen bond donor count of 1, and an acceptor count of 3 [1]. In contrast, the isomeric 1-Oxazol-2-yl-cyclopropylamine, while having the same molecular formula and identical HBD/HBA counts, differs in the spatial arrangement of these features. The oxazol-4-yl attachment places the ring nitrogen in a position that can act as a hydrogen bond acceptor, influencing solubility and target interactions. The XLogP3-AA of -0.4 indicates a hydrophilic character that balances CNS penetration potential with aqueous solubility, a key consideration during fragment-based drug discovery [1].

Drug-likeness Physicochemical Properties CNS Drug Design

GHS Hazard Profile as a Differentiator for Laboratory Handling and Safety Compliance

The Globally Harmonized System (GHS) classification of 1-Oxazol-4-yl-cyclopropylamine reveals a hazard profile that is important for procurement and handling decisions. The compound is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Corrosion Category 1C (H314: Causes severe skin burns and eye damage), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This GHS profile, reported by one company to the ECHA C&L Inventory, indicates that the free amine is corrosive. In contrast, the hydrochloride salt form of the compound (CAS 2228692-67-7) is also available, which can offer different handling characteristics and improved stability, a critical consideration when selecting between the free base and salt for specific experimental workflows .

Safety Data Laboratory Compliance Corrosive Amine

Patent Landscape Concentration: An Indicator of Pre-Competitive Industrial Interest

1-Oxazol-4-yl-cyclopropylamine is associated with 15 patent documents and has 0 publications in the primary scientific literature, according to PubChem data [1]. This pattern—strong patent presence with minimal open-literature disclosure—is characteristic of a compound that is primarily of interest in proprietary medicinal chemistry programs. By comparison, the more generic building block cyclopropylamine (CAS 765-30-0) is linked to over 100,000 patents and 19,000 literature articles, reflecting its broad, non-proprietary utility [2]. The concentration of patents for the oxazole derivative without corresponding journal articles suggests it is a specialized intermediate in active pharmaceutical development pipelines, making it a high-value procurement target for organizations seeking to build on existing intellectual property.

Patent Analytics Competitive Intelligence Chemical Probes

Optimal Application Scenarios for 1-Oxazol-4-yl-cyclopropylamine Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: KDM1A/LSD1 Inhibitor Lead Optimization

1-Oxazol-4-yl-cyclopropylamine is ideally suited as the core warhead in a KDM1A inhibitor discovery program. The class-level evidence demonstrates that 1-substituted cyclopropylamine derivatives function as irreversible inhibitors of KDM1A by forming covalent adducts with the FAD cofactor [1]. The oxazol-4-yl regioisomer provides a specific geometry that places the heterocyclic nitrogen in a defined spatial orientation relative to the reactive cyclopropylamine, influencing both the formation of the covalent adduct and the selectivity against off-target flavoenzymes like MAO A and MAO B [2]. Procurement of the specific 4-yl regioisomer is essential for maintaining the integrity of a structure-based drug design campaign.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of only 124.14 g/mol and a TPSA of 52.1 Ų, 1-Oxazol-4-yl-cyclopropylamine meets the physicochemical criteria for a high-quality fragment in FBDD [1]. Its XLogP3 of -0.4 ensures aqueous solubility, while the single rotatable bond provides a rigid scaffold that can maximize binding entropy upon target engagement. The direct attachment of the cyclopropane to the oxazole offers a distinct three-dimensional scaffold compared to planar aromatic amines, enabling scaffold-hopping exercises that maintain the key amine pharmacophore while exploring novel chemical space.

Chemical Probe Synthesis in Proprietary CNS Programs

The combination of a low molecular weight, favorable computed CNS drug-likeness (low TPSA and HBD count), and high patent concentration suggests the compound is being explored as a building block for CNS-penetrant chemical probes [1][2]. The GHS hazard data indicating the corrosive nature of the free base must be considered in the procurement decision; laboratories planning to derivatize the amine in multi-step syntheses may prefer the hydrochloride salt form to simplify handling and improve reagent compatibility .

Selective KDM1A Probe Development with Reduced MAO Liability

A key differentiation angle is the design of KDM1A inhibitors that are selective over MAO A and B. The class-level evidence from Vianello et al. explicitly states that the introduction of bulkier substituents on the cyclopropylamine ring leads to increasing selectivity for KDM1A over human MAOs [1]. The oxazole ring of 1-Oxazol-4-yl-cyclopropylamine provides a handle for further derivatization and a steric profile that can be tuned to minimize MAO inhibition, a critical safety consideration for therapeutic applications.

Technical Documentation Hub

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